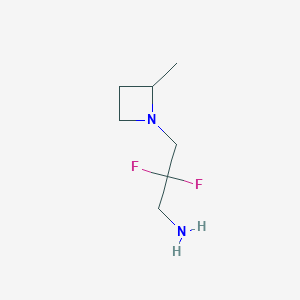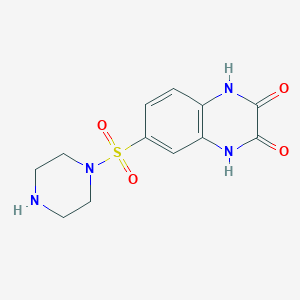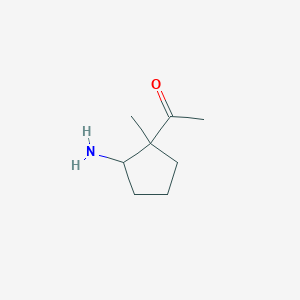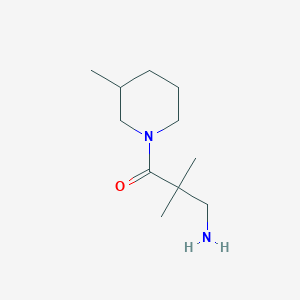
3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C11H22N2O. It is a research chemical often used in various scientific studies and industrial applications. This compound is known for its unique structure, which includes an amino group, a piperidine ring, and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 3-methylpiperidine with 3-amino-2,2-dimethylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and purity of the final product. The use of advanced purification techniques, such as chromatography, helps in obtaining a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and piperidine ring play crucial roles in its binding to target molecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-dimethyl-1-propanol: A similar compound with an alcohol group instead of a ketone group.
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Another related compound with a different substitution pattern.
Uniqueness
3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-9-5-4-6-13(7-9)10(14)11(2,3)8-12/h9H,4-8,12H2,1-3H3 |
InChI Key |
LMJAUNKCMZVVDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carboxamide](/img/structure/B15256779.png)
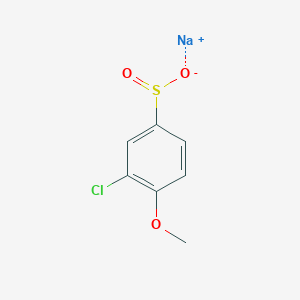
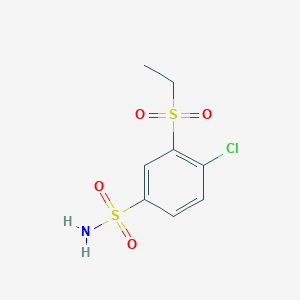
![[3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B15256802.png)
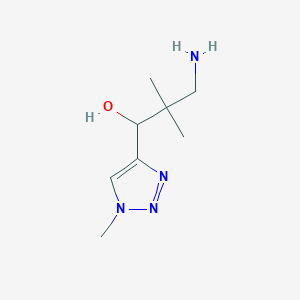
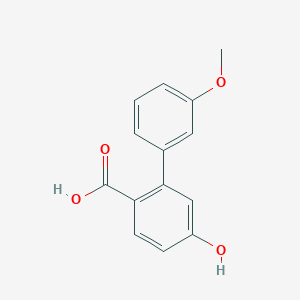

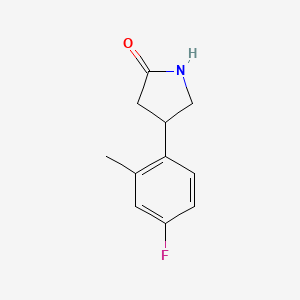
![(1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B15256838.png)
